

Application Notes & Protocols: Electrophoretic Mobility Shift Assay (EMSA) with NPR1

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Compound of Interest

Compound Name: *NPR1 protein*

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Introduction: The Role of NPR1 in Plant Immunity

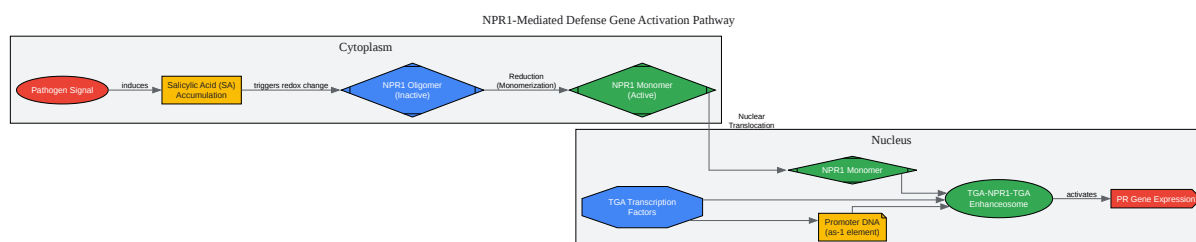
The Non-expressor of Pathogenesis-Related genes 1 (NPR1) is a master regulator in plant immunity, pivotal for activating systemic acquired resistance (SAR).[1][2][3] SAR is a long-lasting, broad-spectrum defense response induced by the plant hormone salicylic acid (SA).[1][4] Upon pathogen challenge, SA accumulation triggers a change in the cellular redox state, leading to the reduction of NPR1 oligomers into active monomers in the cytoplasm.[1][5] These monomers then translocate to the nucleus.[1][5][6]

NPR1 itself does not possess a DNA-binding domain. Instead, it functions as a transcriptional co-activator by interacting with transcription factors (TFs), primarily those of the TGA family (TGACG-binding bZIP factors).[6][7][8][9] This interaction enhances the binding of TGA factors to their cognate cis-acting elements, such as the activating sequence-1 (as-1) found in the promoters of defense-related genes like Pathogenesis-Related 1 (PR1).[7][8][10] The Electrophoretic Mobility Shift Assay (EMSA) is a fundamental technique used to qualitatively and quantitatively analyze these protein-DNA and protein-protein-DNA interactions in vitro.[11]

[12][13] It allows researchers to visualize the formation of the TGA-DNA complex and the subsequent "supershift" caused by the recruitment of NPR1 to this complex, providing direct evidence of its co-activator function.[14]

NPR1 Signaling Pathway

The activation of NPR1 and its subsequent role in gene expression follows a well-defined signaling cascade initiated by salicylic acid.



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Caption: NPR1 activation by salicylic acid and nuclear translocation to co-activate TGA TFs.

Principle of the Electrophoretic Mobility Shift Assay (EMSA)

EMSA is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA probe.[11][12][15]

For the NPR1 system, the assay is designed to demonstrate a multi-component interaction:

- **Free Probe:** A labeled DNA oligonucleotide containing the TGA binding site (as-1 element) will migrate fastest, forming the bottom band.
- **TGA-DNA Complex:** When a TGA transcription factor (e.g., TGA2, TGA3, TGA7) is incubated with the probe, it binds to the as-1 element, forming a complex. This larger complex is retarded in the gel, appearing as a "shifted" band above the free probe.[7]
- **NPR1-TGA-DNA "Supershift":** Since NPR1 does not bind DNA directly, it will not cause a shift on its own. However, when NPR1 is added to the TGA-DNA binding reaction, it interacts with the already-bound TGA factor.[8][9] This forms an even larger tertiary complex (NPR1-TGA-DNA), which migrates even more slowly, resulting in a "supershifted" band.[14] This supershift is the key evidence for NPR1's role as a co-activator.

Detailed Experimental Protocols

This protocol is a synthesized methodology based on established EMSA procedures, adapted for the analysis of the NPR1-TGA interaction.

Reagent Preparation

Reagent	Component	Concentration	For 50 mL
10X TBE Buffer	Tris base	890 mM	43.24 g
	Boric acid	890 mM	27.5 g
	EDTA (pH 8.0)	20 mM	20 mL of 0.5 M
5X Binding Buffer	HEPES (pH 7.9)	100 mM	10 mL of 1 M
	KCl	250 mM	5 mL of 1 M
	DTT	5 mM	250 μ L of 1 M
	Glycerol	50%	25 mL
	Poly(dI-dC)	0.5 mg/mL	250 μ g
6X Loading Dye	Ficoll 400	15%	1.5 g
	Bromophenol blue	0.05%	5 mg
TBE Buffer	1X	to 10 mL	

DNA Probe Preparation

- Oligonucleotide Design: Synthesize complementary single-stranded oligonucleotides containing the as-1 element (e.g., 5'-TGACGTAA-3'). Include 5' overhangs for labeling.
 - Sense: 5'-GATCCTGACGTAAGCTT-3'
 - Antisense: 5'-GATCAAGCTTACGTCAG-3'
- Annealing:
 - Mix equal molar amounts of sense and antisense oligos in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
 - Heat to 95°C for 5 minutes.
 - Allow the mixture to cool slowly to room temperature over 2-3 hours to form double-stranded DNA probes.[\[16\]](#)

- End-Labeling: Probes can be labeled radioactively or non-radioactively.
 - Radioactive Labeling ($[\gamma\text{-}^{32}\text{P}]\text{ATP}$): Use T4 Polynucleotide Kinase to transfer the ^{32}P from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ to the 5' end of the probe.[\[17\]](#)
 - Non-Radioactive Labeling (e.g., Biotin, DIG, Infrared Dyes): Use Terminal deoxynucleotidyl Transferase (TdT) to add a labeled nucleotide to the 3' end, or use oligos synthesized with a 5' fluorescent dye tag.[\[18\]](#)[\[19\]](#)
- Purification: Purify the labeled probes from unincorporated nucleotides using a spin column.

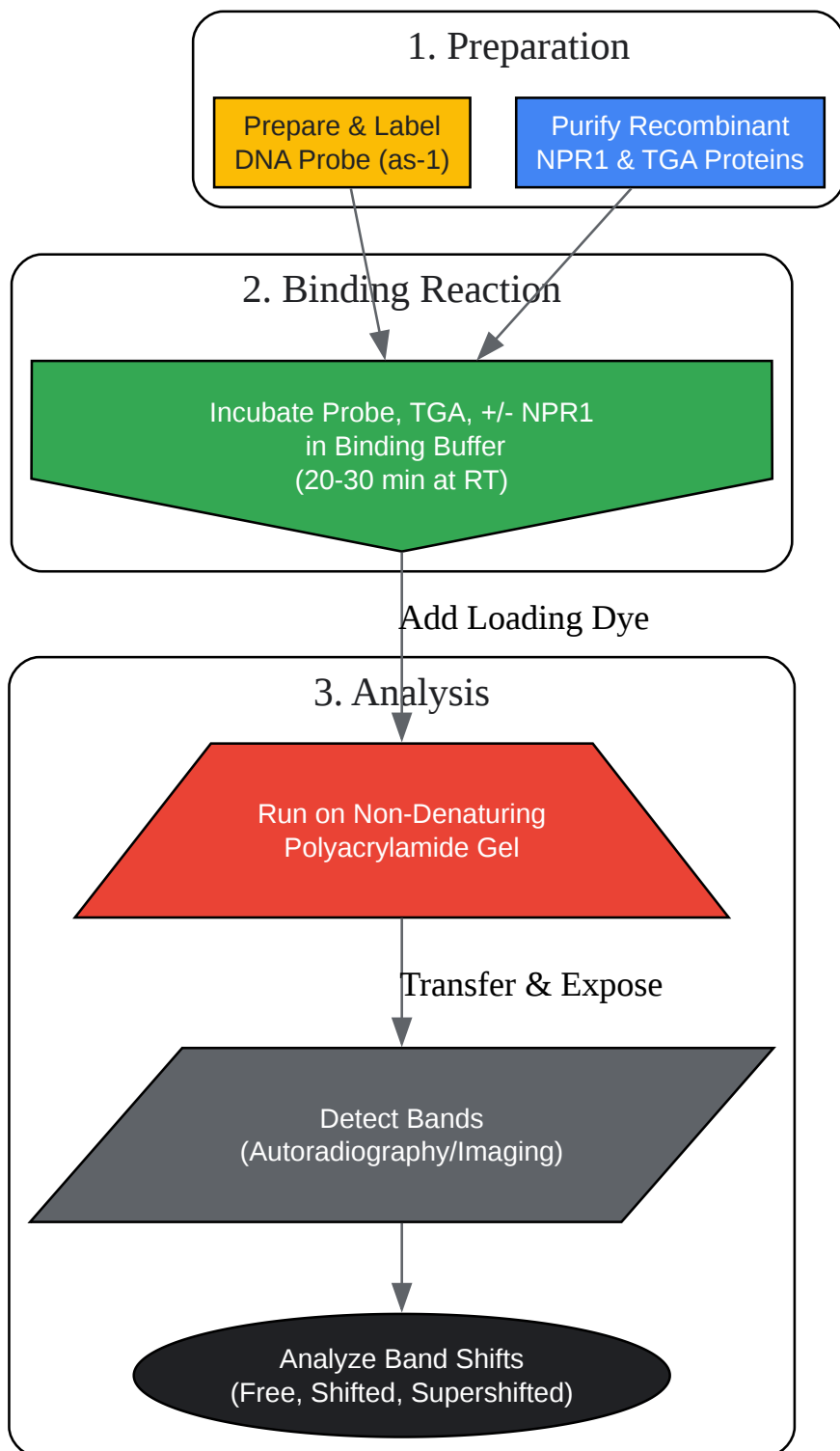
Protein Preparation

Recombinant full-length or truncated versions of NPR1 and TGA transcription factors (e.g., TGA2, TGA3, TGA7) are required. These are typically expressed in *E. coli* or via in-vitro translation systems and purified.[\[7\]](#)[\[16\]](#) The concentration and purity of the proteins should be verified by SDS-PAGE and a Bradford assay.

EMSA Workflow

The following diagram outlines the standard workflow for performing the EMSA experiment.

EMSA Experimental Workflow for NPR1-TGA Interaction



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Caption: A streamlined workflow for the NPR1-TGA electrophoretic mobility shift assay.

Binding Reaction Setup (20 μ L Total Volume)

Set up reactions on ice as described in the table below. The key is to add components in a specific order, allowing protein-DNA binding to occur before adding potential competitors or antibodies.

Lane	1 (Probe Only)	2 (TGA + Probe)	3 (NPR1 + TGA + Probe)	4 (Competition)	5 (NPR1 Only)
Sterile H ₂ O	to 20 μ L	to 20 μ L	to 20 μ L	to 20 μ L	to 20 μ L
5X Binding Buffer	4 μ L	4 μ L	4 μ L	4 μ L	4 μ L
Purified TGA Protein	-	1-4 μ L	1-4 μ L	1-4 μ L	-
Purified NPR1 Protein	-	-	1-4 μ L	-	1-4 μ L
Unlabeled 'Cold' Probe	-	-	-	1 μ L (100x excess)	-
Labeled Probe (~20 fmol)	1 μ L	1 μ L	1 μ L	1 μ L	1 μ L
Incubation	}{Incubate at room temperature for 20-30 minutes}				
6X Loading Dye	4 μ L	4 μ L	4 μ L	4 μ L	4 μ L

- Competition Control (Lane 4): Adding a large excess of unlabeled ("cold") probe should prevent the labeled probe from binding to TGA, causing the shifted band to disappear. This confirms the binding is specific to the DNA sequence.

- NPR1 Control (Lane 5): This lane demonstrates that NPR1 alone does not bind to the DNA probe.

Electrophoresis and Detection

- Gel Preparation: Prepare a 5-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.[19] Pre-run the gel for 30-60 minutes at 100-150V to equilibrate it.[19]
- Loading and Running: Carefully load the samples into the wells. Run the gel at a constant voltage (100-150V) in 0.5X TBE running buffer at 4°C until the bromophenol blue dye has migrated two-thirds of the way down the gel.
- Detection:
 - For radioactive probes, dry the gel and expose it to X-ray film or a phosphor screen.
 - For non-radioactive probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or specific antibodies (for DIG), followed by chemiluminescent imaging. Fluorescent probes can be imaged directly.

Data Presentation and Interpretation

Expected Results

A successful experiment will show:

- Lane 1: A single fast-migrating band of the free labeled probe.
- Lane 2: A slower-migrating ("shifted") band corresponding to the TGA-DNA complex, with a decrease in the intensity of the free probe band.
- Lane 3: A third, even slower-migrating ("supershifted") band corresponding to the NPR1-TGA-DNA complex. The intensity of the TGA-DNA shifted band should decrease.
- Lane 4: Disappearance or significant reduction of the shifted band, with a strong free probe band, confirming binding specificity.
- Lane 5: Only the free probe band, confirming NPR1 does not bind DNA directly.

Quantitative Data Analysis

While many studies are qualitative, EMSA can provide quantitative data on binding affinity (Kd). [12] This is achieved by performing a titration experiment where the concentration of protein is varied while the probe concentration is held constant. The intensity of the free and bound probe bands is then measured using densitometry.

Table 1: Representative Quantitative Data from a Titration EMSA

[TGA Protein] (nM)	[NPR1 Protein] (nM)	% Probe Bound (Shifted)	% Probe Bound (Supershifted)
0	0	0	0
10	0	15.2	0
50	0	48.5	0
100	0	70.1	0
50	10	35.8	12.1
50	50	10.3	45.6
50	100	5.1	68.9

Note: The values in this table are illustrative examples for data presentation. Actual values must be determined experimentally.

From such data, a binding curve can be plotted (% bound probe vs. protein concentration) and the dissociation constant (Kd) can be calculated, representing the protein concentration at which 50% of the probe is bound. Comparing the Kd for TGA binding in the absence and presence of NPR1 can quantify the effect of NPR1 on the stability of the TGA-DNA complex.

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